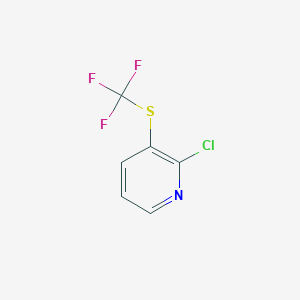

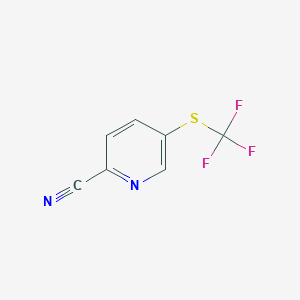

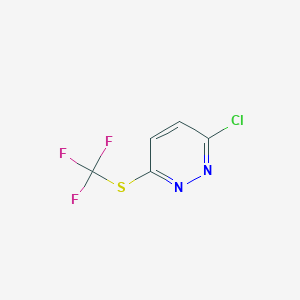

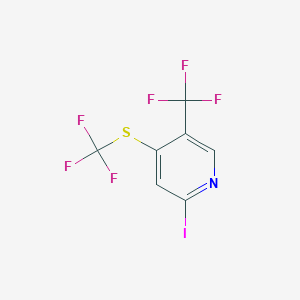

2-Chloro-3-(trifluoromethylthio)pyridine, 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as 2-Chloro-3-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(trifluoromethyl)pyridine consists of a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it .Chemical Reactions Analysis

2-Chloro-3-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis

2-Chloro-3-(trifluoromethyl)pyridine is a solid with a melting point of 36-40 °C (lit.) . It is insoluble in water .科学研究应用

2-Chloro-3-(trifluoromethylthio)pyridine, 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of polymers and in the study of enzyme kinetics. In addition, 2-Chloro-3-(trifluoromethylthio)pyridine, 95% can be used to study the structure and reactivity of organic molecules.

作用机制

Target of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that trifluoromethylpyridines and their derivatives have been used in the synthesis of several crop-protection products .

Pharmacokinetics

The physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are known to influence their biological activities .

Result of Action

It’s known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests .

实验室实验的优点和局限性

The main advantage of using 2-Chloro-3-(trifluoromethylthio)pyridine, 95% in laboratory experiments is its ability to form strong covalent bonds with other molecules. This makes it a versatile compound for a variety of research applications. In addition, 2-Chloro-3-(trifluoromethylthio)pyridine, 95% is commercially available, making it readily accessible for laboratory experiments. However, there are some limitations to using 2-Chloro-3-(trifluoromethylthio)pyridine, 95% in laboratory experiments. It is a toxic compound and should be handled with care. In addition, it is a flammable liquid and should be stored away from sources of heat and flame.

未来方向

The potential applications of 2-Chloro-3-(trifluoromethylthio)pyridine, 95% are still being explored. Some potential future directions include:

1. Development of new synthetic methods using 2-Chloro-3-(trifluoromethylthio)pyridine, 95% as a reagent.

2. Exploration of its potential as a drug delivery system.

3. Investigation of its ability to act as a catalyst in organic reactions.

4. Investigation of its effect on the activity of other enzymes.

5. Development of new materials using 2-Chloro-3-(trifluoromethylthio)pyridine, 95% as a building block.

6. Exploration of its potential as a bioactive compound.

7. Investigation of its effect on the metabolism of other compounds.

8. Investigation of its effect on the structure of proteins and nucleic acids.

9. Exploration of its potential as a diagnostic tool.

10. Investigation of its ability to bind to metal ions.

合成方法

2-Chloro-3-(trifluoromethylthio)pyridine, 95% can be synthesized from commercially available starting materials, such as 2-chloro-3-methylthiopyridine, sodium hydroxide, and trifluoromethanesulfonic acid. The reaction is carried out in a reaction flask equipped with a reflux condenser. The reaction mixture is heated to reflux and then cooled to room temperature. After cooling, the reaction mixture is filtered and the crude product is purified by column chromatography.

安全和危害

生化分析

Biochemical Properties

It is known that trifluoromethylpyridines (TFMPs), a group of compounds to which 2-Chloro-3-((trifluoromethyl)thio)pyridine belongs, have been used extensively in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Cellular Effects

Tfmp derivatives are known to have significant impacts on various types of cells and cellular processes . They are used in the protection of crops from pests and have been incorporated into several pharmaceutical and veterinary products .

Molecular Mechanism

It is known that TFMP derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that TFMP derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that TFMP derivatives can have varying effects at different dosages .

Metabolic Pathways

It is known that TFMP derivatives can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that TFMP derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that TFMP derivatives can be directed to specific compartments or organelles .

属性

IUPAC Name |

2-chloro-3-(trifluoromethylsulfanyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NS/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVATODCSOOQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97%](/img/structure/B6350569.png)

![2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350579.png)